Comparative Transmetalation Kinetics: 1,3,2-Dioxaborinanes vs. 1,3,2-Dioxaborolanes in Suzuki-Miyaura Coupling
Mechanistic studies on arylboronic esters reveal that the diol structure, specifically ring size, dramatically influences the rate-determining transmetalation step. Esters derived from 1,3-diols (1,3,2-dioxaborinanes) exhibit decreased electrophilicity compared to those derived from 1,2-diols (1,3,2-dioxaborolanes), making the formation of Pd–O–B linked complexes thermodynamically unfavorable [1]. Consequently, many 1,3,2-dioxaborinanes that do not readily form Pd–O–B complexes undergo transmetalation faster than those that do, due to hyperconjugative stabilization of the arene transfer transition state [1]. This can translate to more than a 20-fold difference in transmetalation rates compared to the parent arylboronic acid, a difference that is highly dependent on the specific diol structure [1].
| Evidence Dimension | Transmetalation rate in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 1,3,2-Dioxaborinanes (six-membered ring): Decreased electrophilicity; transmetalation can be >20x faster than parent boronic acid. |
| Comparator Or Baseline | 1,3,2-Dioxaborolanes (five-membered ring): Thermodynamically favorable Pd–O–B complex formation; can exhibit slower transmetalation. |
| Quantified Difference | Up to 20-fold difference in transmetalation rate between certain esters and the parent boronic acid. |
| Conditions | Dimeric palladium hydroxide complexes, Suzuki-Miyaura catalytic cycle. |
Why This Matters
Understanding that the 1,3,2-dioxaborinane ring of the target compound can lead to markedly different reaction kinetics compared to more common pinacol-derived boronic esters is critical for optimizing reaction conditions and yields in process chemistry.
- [1] The Journal of Organic Chemistry. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. J. Org. Chem. 2024, 89, 22, 16170–16184. View Source
